N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KHS101 is a small molecule known for its ability to accelerate neuronal differentiation. It interacts specifically with transforming acidic coiled-coil-containing protein 3 (TACC3), a key component in centrosome-microtubule dynamic networks. This compound has shown potential in various scientific research applications, particularly in the fields of neuroscience and cancer research .
Mechanism of Action
Target of Action
KHS101, also known as N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine, primarily targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . HSPD1 plays a crucial role in maintaining mitochondrial integrity and regulating energy metabolism .
Mode of Action
KHS101 exerts its cytotoxic effects by disrupting HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism . The interaction of KHS101 with HSPD1 impairs the mitochondrial bioenergetic capacity and glycolytic activity selectively in glioblastoma multiforme (GBM) cells .
Biochemical Pathways
The primary biochemical pathway affected by KHS101 is the energy metabolism pathway within GBM cells . KHS101 treatment leads to significant modulation of genes associated with oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle . Additionally, KHS101 treatment results in alterations in glycolytic pathways .
Result of Action
The action of KHS101 results in a significant reduction in tumor cell growth in diverse GBM cell models . This reduction is achieved without affecting the viability of noncancerous brain cell lines . In patient-derived xenograft tumor models in mice, systemic administration of KHS101 reduced tumor growth and increased survival .
Action Environment
The environment in which KHS101 acts can influence its efficacy and stability. For instance, KHS101 demonstrates varying cytotoxic effects on triple-negative breast cancer (TNBC) cells, with African American (AA) breast cancer cells displaying heightened cytotoxicity and reduced proliferation compared to Caucasian American (CA) breast cancer cells . This suggests that genetic and environmental factors can influence the action of KHS101 .
Biochemical Analysis
Biochemical Properties
KHS101 exerts its effects by specifically binding and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . In GBM cells, KHS101 promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism .
Cellular Effects
KHS101 has been shown to selectively impair mitochondrial bioenergetic capacity and glycolytic activity in GBM cells . It promotes tumor cell death in these cells, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines .
Molecular Mechanism
The molecular mechanism of KHS101 involves its disruption of the mitochondrial chaperone HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, thereby impairing the bioenergetic capacity and glycolytic activity of GBM cells .
Temporal Effects in Laboratory Settings
The effects of KHS101 on GBM cells have been observed over time in laboratory settings . It has been shown to exert cytotoxic effects by disrupting HSPD1, leading to significant changes in cellular metabolism .
Dosage Effects in Animal Models
In animal models, systemic administration of KHS101 has been shown to reduce tumor growth and increase survival . The effects of KHS101 appear to be dose-dependent, with increased doses leading to greater reductions in tumor growth .
Metabolic Pathways
KHS101 is involved in the regulation of metabolic pathways within cells . By disrupting HSPD1, it affects the aggregation of proteins that regulate mitochondrial integrity and energy metabolism .
Transport and Distribution
KHS101 is capable of crossing the blood-brain barrier (BBB), allowing it to distribute within the brain and exert its effects on brain cells .
Subcellular Localization
The subcellular localization of KHS101 is likely within the mitochondria, given its interaction with the mitochondrial chaperone HSPD1 . This interaction leads to the disruption of proteins that regulate mitochondrial integrity and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KHS101 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are crucial for the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of KHS101 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistency and purity through rigorous quality control measures. This might include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
KHS101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
KHS101 has a wide range of scientific research applications:
Neuroscience: It accelerates neuronal differentiation, making it valuable in studies related to neurogenesis and brain development.
Cancer Research: KHS101 has been shown to reduce tumor cell proliferation and induce cell death in certain cancer models.
Drug Development: Its interaction with TACC3 makes it a potential candidate for developing new therapeutic agents targeting neurological disorders and cancers.
Cell Biology: KHS101 is used to study cell cycle regulation and differentiation processes in various cell types.
Comparison with Similar Compounds
Similar Compounds
KHS101 Hydrochloride: A hydrochloride salt form of KHS101 with similar biological activity.
Other TACC3 Inhibitors: Compounds like CEP-701 and PF-3758309 also target TACC3 but may have different specificity and potency.
Uniqueness
KHS101 is unique in its ability to specifically accelerate neuronal differentiation while also exhibiting anti-cancer properties. Its dual role in promoting neurogenesis and inhibiting tumor growth makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.